molecular formula C20H14F2N4O B2905338 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 862810-34-2

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Cat. No. B2905338
CAS RN: 862810-34-2
M. Wt: 364.356
InChI Key: YEVOPNVMLHKKTE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of imidazo[1,2-a]pyridines has been reported to be possible under solvent- and catalyst-free conditions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It has been suggested that space-filling models imply the helical distortion is induced by steric repulsion between the quinolyl C 8–H groups on each ligand, and the pyridyl ring of the other ligand in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite diverse. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. For instance, the steric repulsion between the quinolyl C 8–H groups on each ligand, and the pyridyl ring of the other ligand in the molecule, can induce a helical distortion .

Scientific Research Applications

The compound 2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has several scientific research applications due to its structural characteristics and biological activity. Here is a comprehensive analysis focusing on six unique applications:

Medicinal Chemistry: Drug Prejudice Scaffold

The imidazo[1,2-a]pyrimidin moiety is recognized as a “drug prejudice” scaffold in medicinal chemistry. This structure is often used in the design of new drugs due to its wide range of applications, particularly for its potential therapeutic properties .

Material Science: Structural Character

In material science, the structural character of imidazo[1,2-a]pyrimidin derivatives is leveraged for the development of new materials. The unique properties of these compounds can lead to advancements in various applications, including electronics and photonics .

Anticancer Activity: PI3Kα Inhibition

Some derivatives of imidazo[1,2-a]pyrimidin have shown potent anticancer activity by inhibiting PI3Kα, a protein kinase involved in cell growth and proliferation. These compounds have been evaluated for their cytotoxic activity against cancer cell lines, showing promising results .

Synthesis Strategies: Chemical Reactions

The synthesis of imidazo[1,2-a]pyrimidin derivatives employs various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These methods are crucial for creating the compound for its diverse applications .

Biological Evaluation: Anticancer Agents

Novel amide-functionalized imidazo[1,2-a]pyrimidin derivatives have been synthesized and evaluated as anticancer agents. These compounds have been tested for their efficacy in inhibiting the growth of tumor cells, with some showing submicromolar inhibitory activity .

Pharmacophoric Features: Anticancer Drug Design

The biaryl pharmacophore, which is a major structural component of imidazo[1,2-a]pyrimidin derivatives, is crucial for biological activity. This feature has been utilized in the design and synthesis of new anticancer drugs, inspired by natural and synthetic compounds with similar structures .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, mechanism of action, and potential applications. For instance, the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines could be further optimized .

properties

IUPAC Name

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O/c1-12-6-7-13(17-11-26-9-3-8-23-20(26)25-17)10-16(12)24-19(27)18-14(21)4-2-5-15(18)22/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVOPNVMLHKKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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